molecular formula C11H17Cl2N3O2 B6168638 2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride CAS No. 1955520-37-2

2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B6168638
CAS No.: 1955520-37-2
M. Wt: 294.2
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the reaction of 4-aminopyridine with 1,4-diazepan-1-yl chloride under controlled conditions to form the diazepane-pyridine intermediate. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled environments to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the pyridine ring.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized pyridine derivatives, reduced carboxylic acids, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 2-(1,4-Diazepan-1-yl)imidazo[4,5-d]pyridazin-4-ones: These compounds share the diazepane ring but have different heterocyclic structures.

  • 2-(4-Methyl-1,4-diazepan-1-yl)ethanol: This compound has a methyl group on the diazepane ring, altering its chemical properties.

Properties

CAS No.

1955520-37-2

Molecular Formula

C11H17Cl2N3O2

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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